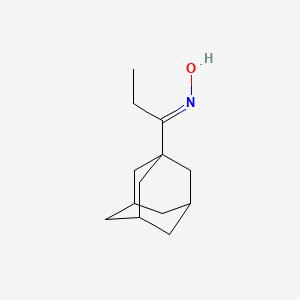

1-Adamantan-1-YL-propan-1-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-Adamantan-1-YL-propan-1-one oxime typically involves the reaction of 1-Adamantan-1-YL-propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-Adamantan-1-YL-propan-1-one oxime undergoes various chemical reactions, including:

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents such as ethanol, methanol, or dichloromethane . Major products formed from these reactions include nitroso derivatives, amines, and substituted oxime compounds .

Scientific Research Applications

1-Adamantan-1-YL-propan-1-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Adamantan-1-YL-propan-1-one oxime is not fully understood, but it is believed to interact with various molecular targets through its oxime group. This interaction can lead to the formation of stable complexes with proteins and enzymes, potentially inhibiting their activity . The compound’s rigid adamantane core also contributes to its stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

1-Adamantan-1-YL-propan-1-one oxime can be compared with other adamantane derivatives such as:

1-Adamantan-1-YL-ethanone oxime: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.

2-Adamantan-1-YL-propan-2-ol: Contains a hydroxyl group instead of an oxime, resulting in different chemical properties and uses.

1-(4-Adamantan-1-YL-phenyl)-propan-1-one:

The uniqueness of this compound lies in its specific combination of the adamantane core with the oxime functional group, providing a balance of stability and reactivity that is valuable in various research contexts .

Biological Activity

1-Adamantan-1-YL-propan-1-one oxime, a derivative of adamantane, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique adamantane structure, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO with a molecular weight of approximately 155.21 g/mol. The compound features an oxime functional group, which is known to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 155.21 g/mol |

| CAS Number | 78679-72-8 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL, indicating effective antibacterial activity . Additionally, it displayed antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Anti-inflammatory Properties

The anti-inflammatory potential of adamantane derivatives has been widely studied. In vitro assays revealed that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation . This property is particularly relevant in the context of chronic inflammatory diseases.

Hypoglycemic Effects

Preliminary studies suggest that compounds related to adamantane structures may exhibit hypoglycemic effects. While specific data on this compound is limited, related derivatives have shown promise in lowering blood glucose levels in diabetic models . This opens avenues for further research into its potential role in diabetes management.

Case Studies

A notable case study involved the synthesis and evaluation of various adamantane derivatives, including this compound. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested mechanisms involving disruption of bacterial cell membranes .

Another investigation focused on the anti-inflammatory effects observed in animal models treated with adamantane derivatives. The results indicated a significant reduction in inflammatory markers following administration of these compounds, including our compound of interest .

The biological activities of this compound can be attributed to its structural features that allow for interaction with various biological targets:

- Antimicrobial Mechanism : The oxime group is believed to interfere with bacterial enzyme systems, disrupting metabolic processes essential for bacterial survival.

- Anti-inflammatory Mechanism : It may modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to decreased production of inflammatory mediators.

Properties

CAS No. |

78679-72-8 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

(NE)-N-[1-(1-adamantyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12+ |

InChI Key |

LLFZJPRDIIBXIQ-WYMLVPIESA-N |

Isomeric SMILES |

CC/C(=N\O)/C12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CCC(=NO)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.